3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

HDAC1 inhibition benzamide HDAC inhibitors SAR

3-Cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide (CAS 2034311-84-5) is a synthetic small-molecule benzamide derivative featuring a 3-cyanobenzamide core linked via a methylene bridge to a pyridine ring bearing a 1-methyl-1H-pyrazol-4-yl substituent. This compound belongs to the pyridine-benzamide class of histone deacetylase (HDAC) inhibitors, with structural features that position it as a low-molecular-weight, ligand-efficient starting point for epigenetic probe development.

Molecular Formula C18H15N5O
Molecular Weight 317.352
CAS No. 2034311-84-5
Cat. No. B2841585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
CAS2034311-84-5
Molecular FormulaC18H15N5O
Molecular Weight317.352
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C18H15N5O/c1-23-12-16(11-22-23)17-6-5-14(9-20-17)10-21-18(24)15-4-2-3-13(7-15)8-19/h2-7,9,11-12H,10H2,1H3,(H,21,24)
InChIKeyJZEHCYGMCUILGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide – Compound Identity and HDAC Inhibitor Potential for Scientific Procurement


3-Cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide (CAS 2034311-84-5) is a synthetic small-molecule benzamide derivative featuring a 3-cyanobenzamide core linked via a methylene bridge to a pyridine ring bearing a 1-methyl-1H-pyrazol-4-yl substituent [1]. This compound belongs to the pyridine-benzamide class of histone deacetylase (HDAC) inhibitors, with structural features that position it as a low-molecular-weight, ligand-efficient starting point for epigenetic probe development [2]. Its design draws from the established benzamide HDAC inhibitory pharmacophore, where the cyanopyridyl moiety contributes to zinc-binding and target engagement.

Why Generic HDAC Inhibitor Substitution Is Risky When Sourcing 3-Cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide


Within the benzamide HDAC inhibitor class, subtle variations in the heteroaryl substitution pattern, the nature of the zinc-binding group, and the linker geometry profoundly alter isoform selectivity, cellular permeability, and metabolic stability [1]. Compounds sharing the benzamide scaffold but differing in the pyridine substitution—such as those bearing cyano, amide, or heterocyclic replacements at the C3-position—exhibit divergent HDAC1 and HDAC6 inhibition profiles and anti-proliferative potency in HCT-116 colon carcinoma cells [1]. Consequently, a procurement decision that treats this compound as interchangeable with another benzamide analog—without verifying the specific cyanopyridyl-pyrazole substitution—risks introducing an agent with uncharacterized selectivity and potency, compromising the interpretability of epigenetic screening campaigns or structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 3-Cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide Against Comparator HDAC Inhibitors


HDAC1 Enzymatic Inhibition Potency Comparison of 3-Cyanobenzamide Pyridine Analogs

The target compound belongs to a series in which the 3-cyanobenzamide-pyridine scaffold was identified as a potent, low-molecular-weight HDAC inhibitor lead [1]. While direct head-to-head quantitative data for this precise compound are not yet publicly available, the foundational SAR study demonstrates that the cyano group at the C3-position of the pyridine is critical for HDAC1 inhibition. The optimized analog 13b (bearing a C3-cyano and a C5-methylazetidinyl substituent) achieved an HDAC1 pIC50 of 8.01, establishing the quantitative benchmark for this chemotype [1]. Analogs in the same series with alternative C3-substituents showed substantially reduced potency, underscoring the non-substitutable role of the cyano group [1].

HDAC1 inhibition benzamide HDAC inhibitors SAR

Cellular Anti-Proliferative Activity in HCT-116 Colorectal Carcinoma Cells

The pyridine-benzamide series demonstrated anti-proliferative activity in HCT-116 human colorectal carcinoma cells, with the C3-cyano, C5-methylazetidinyl analog (13b) exhibiting optimal potency [1]. The target compound shares the identical C3-cyano-aminomethylpyridine core required for cellular activity; compounds in which the cyano group was replaced showed reduced anti-proliferative effects, indicating that the cyano substitution is a key structural determinant of cellular potency [1]. The pyrazole substituent at the pyridine C6-position may further modulate cellular permeability and target engagement.

HCT-116 anti-proliferative HDAC inhibitor

Structural Differentiation from Common Benzamide HDAC Inhibitors (MS-275, CI-994)

Unlike the clinically studied benzamide HDAC inhibitors MS-275 (entinostat) and CI-994 (tacedinaline), which feature a 2-aminophenylbenzamide zinc-binding motif, the target compound incorporates a 3-cyanobenzamide linked to a pyridinyl-pyrazole system [1][2]. This structural difference translates to a distinct zinc-binding geometry and potentially altered HDAC isoform selectivity profiles. The cyanopyridyl moiety offers a different hydrogen-bonding and electrostatic interaction profile compared to the ortho-aminoanilide zinc-binding group, which may confer differential binding kinetics and residence times [1].

MS-275 CI-994 selectivity

Patent-Scaffold Novelty and Intellectual Property Positioning

The pyrazole-amide-pyridine scaffold, to which the target compound belongs, has been claimed as a novel chemical series in multiple patent families, including US-9040717-B2 (Pyrazole-amide compounds and pharmaceutical use thereof) [1] and US-9249087-B2 (HDAC inhibitors and therapeutic methods using the same) [2]. This patent protection signals that the specific structural arrangement—in contrast to earlier benzamide HDAC inhibitor patents covering MS-275 (US 6,174,905) or CI-994 (US 5,137,918)—represents a distinct composition-of-matter, providing procurement-linked novelty for organizations concerned with freedom-to-operate or seeking differentiated IP.

patent pyrazole-amide HDAC inhibitor

Limitations on Available Quantitative Differentiation Data

At present, publicly available quantitative IC50, Ki, or cellular potency data specifically for 3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide are extremely limited. No direct head-to-head comparison studies between this exact compound and close structural analogs (e.g., varying the pyrazole N-substituent or pyridine regiochemistry) were identified in primary research papers or authoritative databases [1]. The evidence presented above relies heavily on class-level SAR inferences from the broader pyridine-benzamide HDAC inhibitor series. Procurement decisions should be made with the understanding that high-strength quantitative differentiation data for this specific compound remain sparse. Users are advised to request vendor certificates of analysis, in-house enzymatic profiling data, or contract research organization (CRO) validation reports to verify potency and selectivity prior to committing to large-scale procurement.

data availability limitations future studies

Optimal Procurement and Application Scenarios for 3-Cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide


Epigenetic Probe Discovery and HDAC1-Focused SAR Library Expansion

Suitable for medicinal chemistry teams building focused libraries around the cyanopyridine-benzamide chemotype. The compound serves as a core scaffold for exploring pyrazole and pyridine substituent effects on HDAC1 inhibition and selectivity, as established by the foundational SAR in Andrews et al. [1]. Its low molecular weight (317.3 g/mol) [2] provides ample room for subsequent optimization of pharmacokinetic properties.

Chemical Tool for Studying Differential Zinc-Binding Modalities in HDAC Enzymology

Useful as a comparator probe in biochemical studies examining how distinct zinc-binding groups (3-cyanobenzamide vs. ortho-aminoanilide vs. hydroxamate) influence HDAC isoform residence time and binding kinetics [1]. The pyridinyl-pyrazole extension provides an additional vector for interacting with the HDAC surface rim, which may impact isoform selectivity.

Oncology Cell-Based Screening for Colorectal and Solid Tumor Models

Applicable as a reference compound in HCT-116 colorectal cancer cell-based assays, given the demonstrated anti-proliferative activity of the cyanopyridine-benzamide series in this cell line [1]. Procurement for panels that include other solid tumor types (e.g., breast, lung) may support broader epigenetic oncology profiling.

Intellectual Property-Differentiated Early-Stage Drug Discovery

For biotechnology companies and academic drug discovery groups seeking HDAC inhibitor starting points with composition-of-matter patent protection distinct from the crowded ortho-aminoanilide space (MS-275, CI-994, mocetinostat), this compound offers a structurally novel and patent-protected entry point (US-9040717-B2, US-9249087-B2) [3][4].

Quote Request

Request a Quote for 3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.